(2,6-diamino-7H-purin-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-diamino-9H-purin-8-yl)methanol is an organic compound that belongs to the purine family It is characterized by the presence of two amino groups at positions 2 and 6, and a hydroxymethyl group at position 8 of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diamino-9H-purin-8-yl)methanol typically involves the reaction of 2,6-diaminopurine with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2,6-diamino-9H-purin-8-yl)methanol may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure consistency and reproducibility. The final product is often subjected to further purification steps, such as recrystallization or chromatography, to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2,6-diamino-9H-purin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylated derivatives, reduced analogs, and substituted purine derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(2,6-diamino-9H-purin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions.
Medicine: It has been investigated for its potential antitumor and antiviral activities.
Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-diamino-9H-purin-8-yl)methanol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapy. The compound may also interact with viral enzymes, inhibiting viral replication.
Comparison with Similar Compounds
Similar Compounds
2,6-diaminopurine: Lacks the hydroxymethyl group at position 8.
8-hydroxy-2,6-diaminopurine: Contains a hydroxyl group instead of a hydroxymethyl group at position 8.
2,6-diamino-9H-purin-8-yl)acetaldehyde: Contains an aldehyde group at position 8 instead of a hydroxymethyl group.
Uniqueness
(2,6-diamino-9H-purin-8-yl)methanol is unique due to the presence of both amino groups and a hydroxymethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
28951-76-0 |
---|---|
Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(2,6-diamino-7H-purin-8-yl)methanol |
InChI |
InChI=1S/C6H8N6O/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3/h13H,1H2,(H5,7,8,9,10,11,12) |
InChI Key |
PKXOXDORKHMJLY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.